BrettPhosPdG4
Overview
Description
BrettPhos Pd G4 is an N-substituted 2-aminobiphenylpalladium methanesulfonate precatalyst . It is a fourth-generation (G4) Buchwald precatalyst that is similar to the third-generation (G3) precatalysts except that the amino group on the biphenyl backbone is methylated . This modification helps to prevent the limitations of using the third-generation precatalysts . It is air, moisture, and thermally-stable and shows good solubility in common organic solvents . BrettPhos Pd G4 is highly useful in cross-coupling reactions .
Molecular Structure Analysis
The empirical formula of BrettPhos Pd G4 is C49H68NO5PPdS . Its molecular weight is 920.53 . The SMILES string representation of its structure is CC(C)C1=CC(C(C)C)=CC(C(C)C)=C1C2=C(P(C3CCCCC3)C4CCCCC4)C(OC)=CC=C2OC.CNC5=C(C6=C([Pd]OS(C)(=O)=O)C=CC=C6)C=CC=C5
.
Chemical Reactions Analysis
BrettPhos Pd G4 is highly useful in various cross-coupling reactions . These include the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Physical And Chemical Properties Analysis
BrettPhos Pd G4 is a solid substance . It has a high quality level of 100 . The composition is approximately 5 wt. % (loading of catalyst) .
Scientific Research Applications
Suzuki–Miyaura Reactions and Nitrations
BrettPhosPdG4, under the general classification of Pd^0 phosphine complexes, has shown notable efficacy in catalyzing key chemical reactions, notably the Suzuki–Miyaura reactions of nitroarenes and the nitrations of bromoarenes. This utility stems from its ability to facilitate oxidative additions and reductive eliminations, pivotal steps in these reactions. The distinct reactivity between different BrettPhosPdG4 variants is attributed to the steric and electronic properties of their ligands, influencing the overall process efficiency (Rong-Lin Zhong et al., 2018).
C-N Cross-Coupling Reactions
In the realm of C-N cross-coupling, BrettPhosPdG4 has been identified as a key catalyst, enabling efficient coupling of primary and secondary amines with aryl and heteroaryl halides. This application is particularly significant in the synthesis of complex molecules, including pharmaceuticals and natural products, where BrettPhosPdG4-based catalyst systems have demonstrated wide applicability, often with lower catalyst loadings and shorter reaction times (D. Maiti et al., 2010).
Palladium-Catalyzed C-O Bond Formation
A groundbreaking application of BrettPhosPdG4 involves its support of palladium-catalyzed C-O bond formation, specifically in the fluoroalkoxylation of activated aryl halides. This process underscores the ligand's ability to modify the mechanistic pathway of reductive elimination, showcasing an electronic pathway facilitation that marks a significant advance in the field of organic synthesis (T. Rangarajan et al., 2014).
properties
IUPAC Name |
dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H53O2P.C13H11N.CH4O3S.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h19-25,27-28H,9-18H2,1-8H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTHQIRELULCCH-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H69NO5PPdS+ | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
921.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BrettPhosPdG4 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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